4-Acetoxy-3'-trifluoromethylbenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

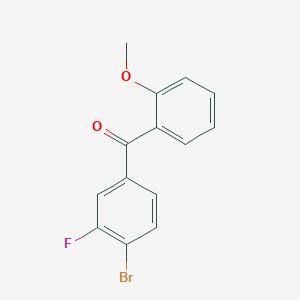

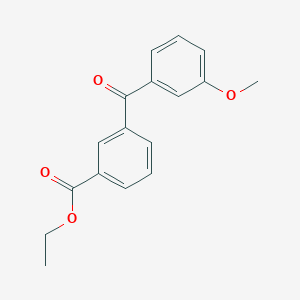

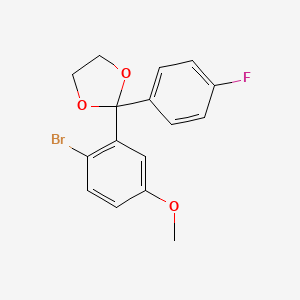

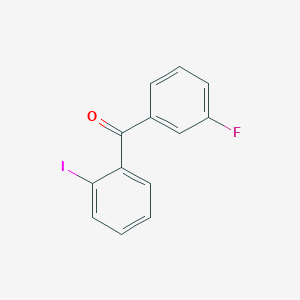

4-Acetoxy-3’-trifluoromethylbenzophenone is a chemical compound with the CAS Number: 890099-35-1 . Its molecular formula is C16H11F3O3 and it has a molecular weight of 308.26 . The IUPAC name for this compound is 4-[3-(trifluoromethyl)benzoyl]phenyl acetate .

Molecular Structure Analysis

The InChI code for 4-Acetoxy-3’-trifluoromethylbenzophenone is 1S/C16H11F3O3/c1-10(20)22-14-7-5-11(6-8-14)15(21)12-3-2-4-13(9-12)16(17,18)19/h2-9H,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.科学的研究の応用

Antitumor Activity

4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one, a quinol derivative related to 4-Acetoxy-3'-trifluoromethylbenzophenone, shows significant anti-tumor activity against human breast, colon, and renal cancer cell lines. Its hydrolysis in aqueous solution generates an oxenium ion intermediate that is selectively trapped by N3(-) in an aqueous environment. This study highlights the potential of such compounds in cancer treatment (Wang et al., 2009).

Photochemical Synthesis

The compound 2′-Acetoxy-2-hydroxy-5-methoxybenzophenone, related to 4-Acetoxy-3'-trifluoromethylbenzophenone, undergoes photo-Fries rearrangement, showing its potential in photochemical synthesis processes (Diaz-Mondejar & Miranda, 1982).

Electrochemical Properties

Research on Tetrakis(4-acetoxy- and 4-benzoyloxyphenyl)ethenes, chemically similar to 4-Acetoxy-3'-trifluoromethylbenzophenone, reveals insights into their electrochemical properties, which could have implications in fields like materials science and electrochemistry (Schreivogel et al., 2006).

Thermochromic Polymeric Films

4-Acetoxy-3'-trifluoromethylbenzophenone-related compounds are used in the development of reversible thermochromic polymeric thin films. These films change color in response to temperature changes and have applications in sensor technology (Troyano et al., 2018).

Polymerization Processes

The compound 4-Acetoxybenzoic Acid, closely related to 4-Acetoxy-3'-trifluoromethylbenzophenone, plays a crucial role in polymerization reactions. It's used in the synthesis of copolymers, which are important in the field of polymer chemistry (Han et al., 1996).

Assignment of Absolute Configuration

The 4-hydroxybenzoate chromophore, a structural component of 4-Acetoxy-3'-trifluoromethylbenzophenone, has been used for the assignment of absolute configuration in chiral carboxylic acids, crucial in pharmaceutical research (Di Bari et al., 2002).

Environmental Impact Studies

Studies on 2-hydroxybenzophenone derivatives, which share similarities with 4-Acetoxy-3'-trifluoromethylbenzophenone, have been conducted to understand their impact on the environment, particularly in water samples. This research is crucial for assessing the ecological impact of these compounds (Negreira et al., 2009).

Biodegradation Studies

Research into the biodegradation of phenolic compounds, which includes derivatives of 4-Acetoxy-3'-trifluoromethylbenzophenone, using microbial fuel cells, provides insights into environmental remediation and wastewater treatment technologies (Hedbávná et al., 2016).

Nonlinear Optical Properties

Hydrazones derived from compounds structurally similar to 4-Acetoxy-3'-trifluoromethylbenzophenone have been synthesized and studied for their nonlinear optical properties. This research contributes to the development of optical devices like optical limiters and switches (Naseema et al., 2010).

Safety And Hazards

特性

IUPAC Name |

[4-[3-(trifluoromethyl)benzoyl]phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3O3/c1-10(20)22-14-7-5-11(6-8-14)15(21)12-3-2-4-13(9-12)16(17,18)19/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRSSLBWWIOPKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641690 |

Source

|

| Record name | 4-[3-(Trifluoromethyl)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetoxy-3'-trifluoromethylbenzophenone | |

CAS RN |

890099-35-1 |

Source

|

| Record name | 4-[3-(Trifluoromethyl)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。